REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:21]C)([N:5]1[CH2:8][C@H:7]([NH:9][C:10](=[O:19])[O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:6]1=[O:20])=[O:4].[NH2:23][C:24]([NH2:26])=[S:25]>C(#N)C>[O:20]=[C:6]1[C@@H:7]([NH:9][C:10]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:19])[CH2:8][N:5]1[P:3](=[O:4])([O-:21])[O:2][CH3:1].[C:24]([NH2:26])([NH2:23])=[S:25]
|
Name
|
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COP(=O)(N1C([C@H](C1)NC(OCC1=CC=CC=C1)=O)=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed under a nitrogen atmosphere for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
by triturating several times with anhydrous ether
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C[C@@H]1NC(=O)OCC1=CC=CC=C1)P(OC)([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=S)(N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:21]C)([N:5]1[CH2:8][C@H:7]([NH:9][C:10](=[O:19])[O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:6]1=[O:20])=[O:4].[NH2:23][C:24]([NH2:26])=[S:25]>C(#N)C>[O:20]=[C:6]1[C@@H:7]([NH:9][C:10]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:19])[CH2:8][N:5]1[P:3](=[O:4])([O-:21])[O:2][CH3:1].[C:24]([NH2:26])([NH2:23])=[S:25]
|
Name
|
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COP(=O)(N1C([C@H](C1)NC(OCC1=CC=CC=C1)=O)=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed under a nitrogen atmosphere for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
by triturating several times with anhydrous ether
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C[C@@H]1NC(=O)OCC1=CC=CC=C1)P(OC)([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=S)(N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:21]C)([N:5]1[CH2:8][C@H:7]([NH:9][C:10](=[O:19])[O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:6]1=[O:20])=[O:4].[NH2:23][C:24]([NH2:26])=[S:25]>C(#N)C>[O:20]=[C:6]1[C@@H:7]([NH:9][C:10]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:19])[CH2:8][N:5]1[P:3](=[O:4])([O-:21])[O:2][CH3:1].[C:24]([NH2:26])([NH2:23])=[S:25]
|
Name
|
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COP(=O)(N1C([C@H](C1)NC(OCC1=CC=CC=C1)=O)=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed under a nitrogen atmosphere for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
by triturating several times with anhydrous ether
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C[C@@H]1NC(=O)OCC1=CC=CC=C1)P(OC)([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=S)(N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:21]C)([N:5]1[CH2:8][C@H:7]([NH:9][C:10](=[O:19])[O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:6]1=[O:20])=[O:4].[NH2:23][C:24]([NH2:26])=[S:25]>C(#N)C>[O:20]=[C:6]1[C@@H:7]([NH:9][C:10]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:19])[CH2:8][N:5]1[P:3](=[O:4])([O-:21])[O:2][CH3:1].[C:24]([NH2:26])([NH2:23])=[S:25]
|
Name
|
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COP(=O)(N1C([C@H](C1)NC(OCC1=CC=CC=C1)=O)=O)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed under a nitrogen atmosphere for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
by triturating several times with anhydrous ether
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C[C@@H]1NC(=O)OCC1=CC=CC=C1)P(OC)([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=S)(N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |